molecular formula C13H16N4O2 B11458640 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a]benzimidazol-3(4H)-one

8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a]benzimidazol-3(4H)-one

Cat. No.: B11458640
M. Wt: 260.29 g/mol
InChI Key: ZQUOYZIUJRVRJM-UHFFFAOYSA-N
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Description

8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one is a complex organic compound with a unique structure that combines elements of pyrazine, benzimidazole, and methoxyethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-amino-2-(2-methoxyethyl)-1,2-dihydropyrazino[1,2-a][1,3]benzimidazol-3(4H)-one apart is its combination of these structural elements, which may confer unique properties such as enhanced reactivity, stability, or biological activity .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

8-amino-2-(2-methoxyethyl)-1,4-dihydropyrazino[1,2-a]benzimidazol-3-one

InChI

InChI=1S/C13H16N4O2/c1-19-5-4-16-7-12-15-10-6-9(14)2-3-11(10)17(12)8-13(16)18/h2-3,6H,4-5,7-8,14H2,1H3

InChI Key

ZQUOYZIUJRVRJM-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=NC3=C(N2CC1=O)C=CC(=C3)N

Origin of Product

United States

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